1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one
Overview
Description
1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one is a heterocyclic compound that contains a tetrazole ring. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of both bromoethyl and ethyl groups in its structure makes it a versatile intermediate for further chemical modifications.
Preparation Methods
The synthesis of 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one can be achieved through several synthetic routes. One common method involves the reaction of 4-ethyl-1,4-dihydro-5H-tetrazol-5-one with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes under appropriate conditions.
Reduction Reactions: The tetrazole ring can be reduced to form amine derivatives.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like potassium permanganate. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one involves its interaction with molecular targets such as enzymes or receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The tetrazole ring can participate in hydrogen bonding and π-π interactions, enhancing the binding affinity to biological targets.
Comparison with Similar Compounds
Similar compounds to 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one include:
1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one: Similar structure but with a chloroethyl group instead of bromoethyl.
1-(2-Bromoethyl)-4-methyl-1,4-dihydro-5H-tetrazol-5-one: Similar structure but with a methyl group instead of ethyl.
1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-imidazol-5-one: Similar structure but with an imidazole ring instead of tetrazole.
Properties
IUPAC Name |
1-(2-bromoethyl)-4-ethyltetrazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrN4O/c1-2-9-5(11)10(4-3-6)8-7-9/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKSCWCKLKLXJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)N(N=N1)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70233500 | |
Record name | 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70233500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84501-67-7 | |
Record name | 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84501-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084501677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70233500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.419 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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